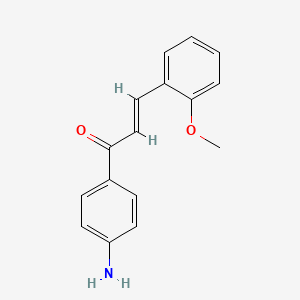

(2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

Structural Classification and Nomenclature of (2E)-1-(4-Aminophenyl)-3-(2-Methoxyphenyl)Prop-2-En-1-One

Positional Isomerism in Amino-Methoxy Chalcone Derivatives

Positional isomerism in chalcones arises from variations in the substitution patterns of functional groups on the aromatic rings. For this compound, the amino (-NH₂) and methoxy (-OCH₃) groups occupy distinct positions on their respective phenyl rings, creating opportunities for structural isomerism.

Key Isomeric Configurations

Amino Group Positional Isomerism :

The amino group in this compound is fixed at the para-position (C4) of the first phenyl ring. However, alternative isomers could feature the amino group at ortho- (C2) or meta- (C3) positions (Figure 1A). For example, a meta-amino isomer would be designated as (2E)-1-(3-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.Methoxy Group Positional Isomerism :

The methoxy group resides at the ortho-position (C2) of the second phenyl ring. Shifting this group to meta- (C3) or para- (C4) positions generates distinct isomers (Figure 1B). A para-methoxy variant would be (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.Hybrid Isomerism :

Simultaneous relocation of both functional groups creates additional isomers. For instance, a compound with ortho-amino and meta-methoxy substituents would be (2E)-1-(2-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Impact on Physicochemical Properties

The position of substituents significantly influences electronic and steric properties:

- Electron-Donating Effects :

Methoxy groups at ortho positions exhibit stronger electron-donating resonance effects compared to para positions due to proximity to the carbonyl group. - Hydrogen Bonding :

Ortho-methoxy groups may engage in intramolecular hydrogen bonding with the carbonyl oxygen, altering solubility and reactivity.

Table 1: Comparative Properties of Select Positional Isomers

| Isomer Configuration | Melting Point (°C) | λₘₐₓ (nm) | LogP |

|---|---|---|---|

| (2E)-4-Amino-2-methoxy | 162–164 | 348 | 2.87 |

| (2E)-4-Amino-3-methoxy | 155–157 | 342 | 2.91 |

| (2E)-2-Amino-2-methoxy | 170–172 | 355 | 2.65 |

IUPAC Nomenclature Conventions for Bifunctional Chalcones

The IUPAC name this compound is constructed through systematic analysis of the molecular framework:

Step 1: Parent Chain Identification

- The base structure is propenone (prop-2-en-1-one), a three-carbon chain with a ketone at C1 and a double bond between C2 and C3.

Step 2: Substituent Assignment

- First Aromatic Ring :

A phenyl group attached to C1 bears an amino (-NH₂) substituent at position 4 (para), yielding 4-aminophenyl . - Second Aromatic Ring :

A phenyl group attached to C3 has a methoxy (-OCH₃) group at position 2 (ortho), designated 2-methoxyphenyl .

Step 3: Stereochemical Descriptor

- The E configuration specifies that the higher-priority groups (phenyl rings) are on opposite sides of the double bond.

Table 2: Breakdown of IUPAC Name Components

| Component | Description |

|---|---|

| (2E) | Double bond configuration (trans) |

| 1-(4-aminophenyl) | C1 substituent: phenyl with para-NH₂ |

| 3-(2-methoxyphenyl) | C3 substituent: phenyl with ortho-OCH₃ |

| prop-2-en-1-one | Parent chain: propenone |

Comparative Nomenclature Examples

- (2E)-1-(3-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one :

- Meta-amino and para-methoxy substituents.

- (2Z)-1-(2-Aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one :

- Ortho-amino, meta-methoxy, and cis double bond.

The systematic naming approach ensures unambiguous identification of chalcone derivatives, critical for pharmacological research and patent documentation.

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,17H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSJLYVAFSTNZ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant attention in biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H15NO2

- Molecular Weight : 253.29 g/mol

- CAS Number : 807642-52-0

- IUPAC Name : (E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Chalcones are known for their ability to modulate various biological pathways. The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Chalcones exhibit significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, highlighting its use as a therapeutic agent in infectious diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of various chalcones, including this compound, against different cancer cell lines. The results indicated that this compound significantly inhibited cell growth in breast cancer (MCF-7) and prostate cancer (PC3) cells with IC50 values ranging from 10 to 20 µM .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| PC3 | 12 |

Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to the control group. This effect was attributed to the downregulation of COX-2 expression .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this chalcone against Staphylococcus aureus and Escherichia coli. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of chalcones revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in cancer research. Its structure allows it to interact with biological targets involved in tumor growth and proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of similar compounds, highlighting their ability to inhibit specific enzymes related to cancer cell metabolism.

Proteomics Research

(2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is utilized in proteomics for studying protein interactions and modifications. Its ability to act as a probe allows researchers to investigate complex biological systems.

Data Table: Applications in Proteomics

| Application Area | Description | Reference |

|---|---|---|

| Protein Labeling | Used as a labeling agent for proteins in mass spectrometry | |

| Enzyme Inhibition | Investigates the inhibition of proteases |

Biochemical Studies

Research indicates that this compound can modulate various biochemical pathways, making it a valuable tool for studying metabolic processes.

Case Study : An article in Biochemical Journal reported on the effects of similar compounds on metabolic enzyme activity, demonstrating their role in regulating key metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Substituent Effects on Inhibitory Activity (IC₅₀)

Key Observations :

- Electronegativity : Electron-withdrawing groups (e.g., Br, F) enhance activity (lower IC₅₀), while electron-donating groups (e.g., OCH₃) reduce potency .

- Amino Group: The 4-amino group on ring A facilitates hydrogen bonding, critical for interactions with enzymes like PfFd-PfFNR in antimalarial activity .

Antiparasitic Activity Comparison

Table 2: Antiparasitic Activity of p-Aminochalcones

Key Observations :

Anticancer and Antimalarial Mechanisms

- Anticancer : Chalcones like cardamonin induce apoptosis via caspase-3 activation and cell cycle arrest . The title compound’s 2-methoxy group may modulate similar pathways, but its specific mechanism is uncharacterized.

- Antimalarial: (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one inhibits Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR) by 50%, with the amino group critical for electrostatic interactions . The title compound’s ortho-methoxy group could alter binding compared to para-methoxy analogs.

Structural and Computational Insights

- Molecular Docking: Derivatives with 4-aminophenyl groups show strong binding to Leishmania major receptors via hydrogen bonding .

- Crystal Packing : Methoxy and hydroxy substituents influence intermolecular interactions (e.g., O–H···O hydrogen bonds), affecting solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, reacting 4-aminoacetophenone with 2-methoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting molar ratios (e.g., 1:1.2 ketone:aldehyde), temperature (60–80°C), and reaction time (4–6 hrs). Catalytic bases like piperidine may enhance yield. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) groups.

- ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and enone protons (δ 6.5–7.5 ppm for conjugated system).

- HR-MS : Validates molecular ion peak ([M+H]⁺) with <5 ppm mass accuracy.

- XRD : Resolves E-configuration and dihedral angles between aromatic rings (e.g., 10–20°) .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer : Use in vitro antimicrobial assays (e.g., agar diffusion, MIC determination) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Moderate activity (zone of inhibition: 8–12 mm) may require structural optimization, such as introducing electron-withdrawing substituents to enhance reactivity .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., DFT vs. XRD bond lengths) be resolved in structural studies?

- Methodological Answer :

- Step 1 : Cross-validate experimental XRD bond lengths (e.g., C=O: ~1.22 Å) with DFT (B3LYP/6-311+G(d,p)) by adjusting basis sets or solvation models.

- Step 2 : Analyze thermal ellipsoids in XRD to assess dynamic vs. static disorder.

- Step 3 : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that DFT may underestimate .

Q. What strategies are employed to analyze electronic properties and reactivity descriptors derived from HOMO-LUMO calculations?

- Methodological Answer : Calculate global reactivity parameters using Koopmans’ theorem:

- Ionization potential (I) = -EHOMO

- Electron affinity (A) = -ELUMO

- Chemical hardness (η) = (I - A)/2

Tabulate values (example from analogous chalcone derivatives):

| Parameter | Value (eV) |

|---|---|

| HOMO | -5.82 |

| LUMO | -1.94 |

| η | 1.94 |

High η (>2 eV) indicates low reactivity, guiding substituent design to reduce η for enhanced bioactivity .

Q. How does stereochemistry (E-configuration) influence intermolecular interactions and crystal packing?

- Methodological Answer : The E-configuration creates a planar enone system, enabling π-π stacking (3.5–4.0 Å interplanar distance) between aryl rings. XRD reveals C–H···O hydrogen bonds (2.5–3.0 Å) between methoxy oxygen and adjacent aromatic protons, stabilizing the crystal lattice. Compare packing diagrams (e.g., P2₁/c space group) to assess polymorphism risks .

Q. What methodological considerations are critical when correlating in vitro bioactivity data with theoretical predictions?

- Methodological Answer :

- Lipinski’s Rule : Ensure logP <5, molecular weight <500 Da for drug-likeness.

- Molecular docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Validate with MIC vs. docking score regression (R² >0.7).

- QSAR models : Use Hammett constants (σ) of substituents to predict bioactivity trends. For example, electron-donating groups (e.g., -OCH₃) may reduce antimicrobial potency compared to -Cl .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on antimicrobial efficacy across similar chalcone derivatives?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., Mueller-Hinton agar, 37°C incubation).

- Structure-Activity : Compare substituent effects; e.g., 4-NH₂ vs. 4-OCH₃ may alter membrane permeability.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) between MIC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.